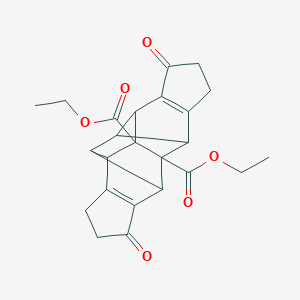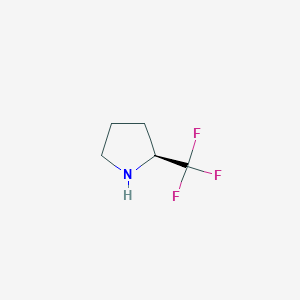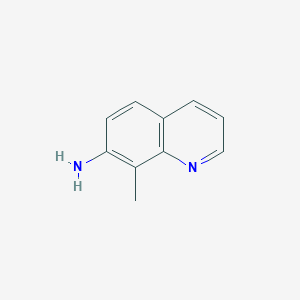
Azdddapr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to include an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This compound has garnered significant interest due to its potent antiviral properties, particularly against human immunodeficiency virus (HIV).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-azido-2,6-diaminopurine-2’,3’-dideoxyriboside typically involves multiple steps:
Starting Material: The synthesis begins with 2,6-diaminopurine, a purine derivative.
Ribosylation: The purine base is ribosylated to attach the ribose moiety.
Azidation: The hydroxyl group at the 3’ position of the ribose is replaced with an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, often using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Reduction Product: 3’-Amino-2,6-diaminopurine-2’,3’-dideoxyriboside.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside has several scientific research applications:
Antiviral Research: It has shown potent activity against HIV by inhibiting viral replication.
Biochemical Studies: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicinal Chemistry: Investigated for its potential use in developing new antiviral drugs.
Molecular Biology: Utilized in studies involving nucleic acid synthesis and modification.
Mécanisme D'action
The compound exerts its antiviral effects primarily by inhibiting viral DNA synthesis. It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading . The azido group at the 3’ position is crucial for this mechanism, as it prevents the formation of phosphodiester bonds necessary for DNA elongation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopurine-2’,3’-dideoxyriboside: Lacks the azido group and has different antiviral properties.
3’-Fluoro-2,6-diaminopurine-2’,3’-dideoxyriboside: Contains a fluoro group instead of an azido group.
2’,3’-Dideoxyadenosine: Another nucleoside analog with potent antiviral activity.
Uniqueness
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside is unique due to its azido group, which enhances its antiviral activity and selectivity. This modification allows it to effectively inhibit HIV replication, making it a valuable compound in antiviral research .
Propriétés
Numéro CAS |
114753-52-5 |
|---|---|
Formule moléculaire |
C10H13N9O2 |
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6+/m0/s1 |
Clé InChI |
BFTAFRDMRHNFKO-KVQBGUIXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Key on ui other cas no. |
114753-52-5 |
Synonymes |
3'-azido-2',3'-dideoxy-2-aminoadenosine 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside 3'-azido-2-amino-2',3'-dideoxyadenosine AzddDAPR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)


